{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Description
{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Properties
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-17-12-6-4-3-5-10(12)8-16-9-11(7-13)14-15-16/h3-6,9H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJARANVMEPTLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate ethoxyphenyl halide reacts with the triaz
Biological Activity
The compound {1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine belongs to the class of 1,2,3-triazoles, which are five-membered nitrogen-containing heterocycles known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Recent research has highlighted the potential anticancer properties of triazole derivatives. For example, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, a related triazole exhibited an IC50 value of 52 nM in MCF-7 breast cancer cells and 74 nM in triple-negative MDA-MB-231 cells . These findings suggest that triazole derivatives may induce cell cycle arrest and apoptosis in cancer cells.
The mechanism of action for triazole derivatives often involves disruption of microtubule dynamics. For instance, studies indicate that these compounds can inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines . Immunofluorescence assays have confirmed that these compounds target tubulin effectively.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their structural features. Modifications at various positions on the triazole ring can enhance potency and selectivity. For instance, substituents such as ethoxy groups have been shown to improve solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 52 | Tubulin inhibition |
| Study 2 | MDA-MB-231 | 74 | G2/M arrest |
| Study 3 | Non-tumorigenic MCF-10A | >100 | Selectivity for cancer cells |
Stability and Pharmacokinetics
In vitro stability studies have shown that triazole derivatives maintain significant stability across different pH environments mimicking physiological conditions. For example, a related compound remained over 80% stable at pH 7.4 after 24 hours . This stability is crucial for ensuring effective drug delivery and minimizing degradation in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
